
2-Ethyl-5-(methylsulfonyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring system followed by the introduction of various substituents. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran core. For 2-Ethyl-5-(methylsulfonyl)benzofuran, the synthesis may involve the following steps:
Formation of the Benzofuran Core: Starting from 2-hydroxy-5-nitrobenzaldehyde, cyclization with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine can yield ethyl 5-nitrobenzofuran-2-carboxylate.
Introduction of Substituents: Subsequent reduction of the nitro group and introduction of the ethyl and methylsulfonyl groups can be achieved through various organic reactions, such as reduction and sulfonation.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-(methylsulfonyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-(methylsulfonyl)benzofuran depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved can vary based on the specific application and biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzofuran: Lacks the ethyl and methylsulfonyl groups, resulting in different chemical and biological properties.
5-Methylsulfonylbenzofuran: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-Ethylbenzofuran:
Uniqueness
2-Ethyl-5-(methylsulfonyl)benzofuran is unique due to the presence of both ethyl and methylsulfonyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H12O3S |
|---|---|
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
2-ethyl-5-methylsulfonyl-1-benzofuran |
InChI |
InChI=1S/C11H12O3S/c1-3-9-6-8-7-10(15(2,12)13)4-5-11(8)14-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
DGQGMGUUJADDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(O1)C=CC(=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


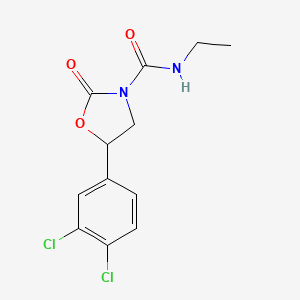
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)

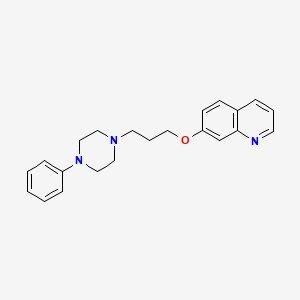

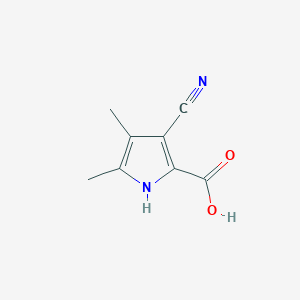



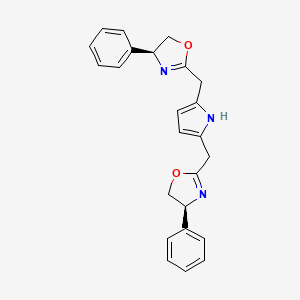
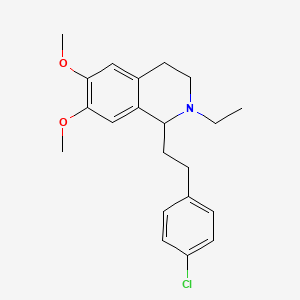
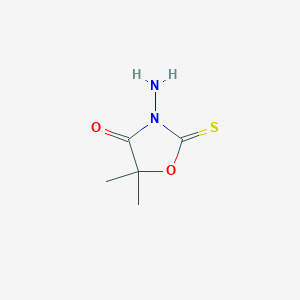
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B12893086.png)
![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)
